molecular formula C28H32N4O4 B15392927 N-[1-(3,4-dimethoxyphenyl)ethyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide

N-[1-(3,4-dimethoxyphenyl)ethyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide

Cat. No.: B15392927
M. Wt: 488.6 g/mol
InChI Key: QHAJIQYWYUXQHV-UHFFFAOYSA-N
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Description

This compound features a pyrazolo[1,5-a]pyrazine core, a bicyclic heterocycle with a ketone at position 4 (4-oxo). The substituents include:

  • N-[1-(3,4-dimethoxyphenyl)ethyl]: A phenethyl group with methoxy substituents at positions 3 and 4, linked via an amide bond. The methoxy groups enhance solubility via polar interactions .
  • Propanamide chain: A three-carbon linker connecting the pyrazine core to the dimethoxyphenethyl group, balancing flexibility and rigidity for target binding .

Properties

Molecular Formula

C28H32N4O4

Molecular Weight

488.6 g/mol

IUPAC Name

N-[1-(3,4-dimethoxyphenyl)ethyl]-3-[4-oxo-2-(4-propan-2-ylphenyl)pyrazolo[1,5-a]pyrazin-5-yl]propanamide

InChI

InChI=1S/C28H32N4O4/c1-18(2)20-6-8-21(9-7-20)23-17-24-28(34)31(14-15-32(24)30-23)13-12-27(33)29-19(3)22-10-11-25(35-4)26(16-22)36-5/h6-11,14-19H,12-13H2,1-5H3,(H,29,33)

InChI Key

QHAJIQYWYUXQHV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CCC(=O)NC(C)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structurally related compounds are analyzed for core similarities, substituent effects, and functional properties:

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Physicochemical Properties Notable Features References
Target Compound Pyrazolo[1,5-a]pyrazine 2-(4-isopropylphenyl), 4-oxo, N-(3,4-dimethoxyphenethyl)propanamide High solubility (methoxy groups) Balanced lipophilicity/polarity -
F-DPA (N,N-Diethyl-2-(2-(4-fluorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide) Pyrazolo[1,5-a]pyrimidine 4-fluorophenyl, acetamide chain LogP ~3.2 (lipophilic) Radiolabeling potential for imaging
DPA-714 (N,N-Diethyl-2-(2-(4-(2-fluoroethoxy)phenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide) Pyrazolo[1,5-a]pyrimidine 4-(2-fluoroethoxy)phenyl, acetamide Enhanced CNS penetration TSPO ligand for neuroinflammation
Example 53 () Pyrazolo[3,4-d]pyrimidin-4-one 5-fluoro-3-(3-fluorophenyl)-4-oxo, N-isopropylbenzamide MP: 175–178°C Sulfonamide group for H-bonding
946234-32-8 () Pyrazolo[3,4-d]pyrimidine 1-tert-butyl, 4-oxo, N-(3-trifluoromethylphenyl)propanamide High electronegativity (CF3 group) Metabolic stability
N-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(1,3-dioxoisoindol-2-yl)-3-phenylpropanamide Pyrazol-4-yl Isoindole-1,3-dione, dimethylphenyl High crystallinity (isoindole) Bulky aromatic substituents

Key Observations:

Core Heterocycle Variations: Pyrazolo[1,5-a]pyrazine (target) vs. pyrazolo[1,5-a]pyrimidine (F-DPA, DPA-714): The pyrimidine core in F-DPA/DPA-714 introduces an additional nitrogen, altering electronic properties and binding affinity . Pyrazolo[3,4-d]pyrimidinones (): These feature fused pyrimidine rings, often associated with kinase inhibition due to ATP-binding mimicry .

Substituent Effects: Methoxy Groups (Target): Improve aqueous solubility compared to lipophilic substituents like tert-butyl () or trifluoromethyl . Fluorinated Groups (F-DPA, DPA-714): Enhance bioavailability and blood-brain barrier penetration, critical for CNS-targeting compounds .

Side Chain Modifications :

  • The target’s propanamide chain offers greater conformational flexibility than the acetamide chains in F-DPA/DPA-714, possibly enabling broader target interactions .
  • Sulfonamide () and trifluoromethyl () groups introduce strong electron-withdrawing effects, stabilizing charge interactions in binding pockets .

Synthetic Routes :

  • The target compound’s synthesis likely involves amide coupling (similar to ’s Scheme 1) and pyrazine ring formation via cyclization (cf. ’s hydrazone derivatives) .
  • Radiolabeled analogs (e.g., F-DPA) require specialized precursors, as seen in ’s use of tosyl intermediates .

Research Findings and Implications

  • Optimization Opportunities : Replacing the isopropyl group with fluorinated substituents (e.g., ’s CF3) could enhance metabolic stability without compromising solubility .
  • Comparative Solubility : The dimethoxyphenyl group in the target compound likely confers better solubility than ’s isoindole-based analog, making it more suitable for oral administration .

Q & A

Q. What are the key synthetic steps and critical reaction conditions for this compound?

The synthesis involves multi-step protocols, including cyclization, functional group coupling, and purification. Key steps include:

  • Cyclization : Formation of the pyrazolo[1,5-a]pyrazinone core via acid-catalyzed or thermal cyclization .
  • Amide Coupling : Reaction of intermediates like α-chloroacetamides or activated esters under basic conditions (e.g., triethylamine) to introduce the propanamide side chain .
  • Purification : Column chromatography or recrystallization to isolate the final product .

Q. Critical Conditions :

ParameterOptimal RangeImpact on Yield
Temperature60–80°CHigher yields at controlled exothermic reactions
SolventEthanol/DMSOPolar aprotic solvents enhance solubility
pH7–9 (for hydrolysis)Prevents degradation of labile groups

Q. Which analytical techniques are essential for structural characterization?

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substituent positions and purity (e.g., methoxyphenyl and propanamide signals) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves 3D conformation of the pyrazolo-pyrazinone core .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the final coupling step?

Low yields often stem from steric hindrance at the pyrazolo-pyrazinone core. Optimization strategies include:

  • Catalyst Screening : Use Pd-based catalysts for Suzuki-Miyaura coupling of aryl groups .
  • Microwave-Assisted Synthesis : Reduces reaction time and improves regioselectivity .
  • DoE (Design of Experiments) : Statistical modeling to balance variables like solvent polarity and temperature .

Q. How can computational tools predict electronic properties relevant to biological activity?

  • Multiwfn Software : Analyzes electrostatic potential (ESP) surfaces to identify nucleophilic/electrophilic regions (e.g., methoxyphenyl electron donation) .
  • Docking Studies : Models interactions with targets like kinase enzymes using PyRx or AutoDock .

Q. Example Computational Findings :

PropertyValueBiological Relevance
HOMO-LUMO Gap4.2 eVIndicates potential redox activity
LogP3.8Suggests moderate blood-brain barrier penetration

Q. How to resolve contradictions in reported biological activity data?

Discrepancies may arise from:

  • Substituent Variability : The isopropylphenyl group (vs. trifluoromethoxy in analogs) alters target affinity .
  • Assay Conditions : Varying pH or serum proteins in cell-based assays affect solubility .
    Methodological Mitigation :
    • Standardize assay protocols (e.g., ATP levels in kinase inhibition assays) .
    • Use isogenic cell lines to control genetic variability .

Q. What structural modifications enhance target selectivity in kinase inhibition?

SAR studies highlight:

  • Methoxy Positioning : 3,4-Dimethoxyphenyl improves solubility but may reduce potency vs. 4-methoxy derivatives .
  • Pyrazolo-pyrazinone Core : Rigidity enhances binding to ATP pockets in kinases like CDK2 .

Q. SAR Table :

SubstituentTarget Affinity (IC50)Selectivity Ratio (CDK2 vs. GSK3β)
3,4-Dimethoxyphenyl12 nM8:1
4-Trifluoromethoxy18 nM3:1
4-Isopropylphenyl9 nM15:1

Q. How does pH influence the stability of the pyrazolo-pyrazinone core?

  • Acidic Conditions (pH < 5) : Hydrolysis of the 4-oxo group leads to ring opening .
  • Alkaline Conditions (pH > 9) : Degradation of the propanamide side chain via nucleophilic attack .
    Stabilization Strategies :
    • Lyophilization at neutral pH for long-term storage .
    • Buffered formulations (pH 6–7) for in vitro assays .

Q. What is the role of catalysts in regioselective functionalization?

  • Palladium Catalysts : Enable cross-coupling at the pyrazolo C-2 position (e.g., with aryl boronic acids) .
  • Organocatalysts : Promote asymmetric synthesis of chiral centers in the ethyl linker .

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